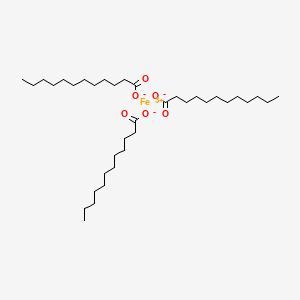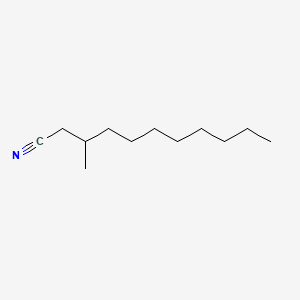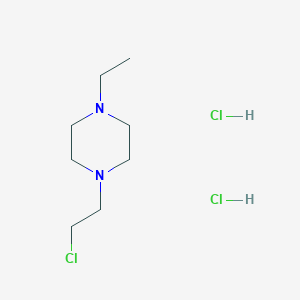
1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a chloroethyl group and an ethyl group attached to the piperazine ring, and it is commonly used in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride typically involves the reaction of 4-ethylpiperazine with 2-chloroethanol in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. The final product is typically obtained as a dihydrochloride salt to enhance its stability and solubility.
化学反应分析
Types of Reactions: 1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced piperazine derivatives.
科学研究应用
1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential use in the development of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride involves its interaction with biological targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. This compound may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use as an alkylating agent in cancer therapy.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another alkylating agent with similar applications in oncology.
1-(2-Chloroethyl)-4-methylpiperazine: A related piperazine derivative with different substituents.
Uniqueness: 1-(2-Chloroethyl)-4-ethylpiperazine;dihydrochloride is unique due to its specific combination of chloroethyl and ethyl groups on the piperazine ring, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
3424-24-6 |
|---|---|
分子式 |
C8H19Cl3N2 |
分子量 |
249.6 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-4-ethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H17ClN2.2ClH/c1-2-10-5-7-11(4-3-9)8-6-10;;/h2-8H2,1H3;2*1H |
InChI 键 |
WNCJSURNWYMIBD-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)CCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


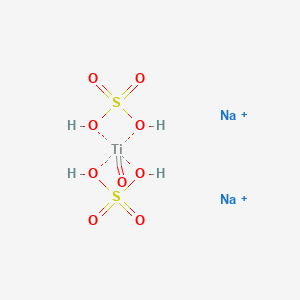
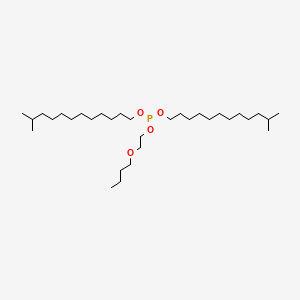
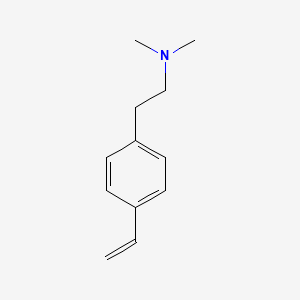

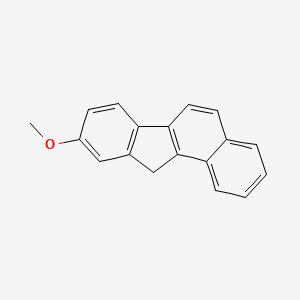

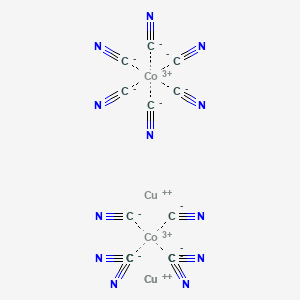
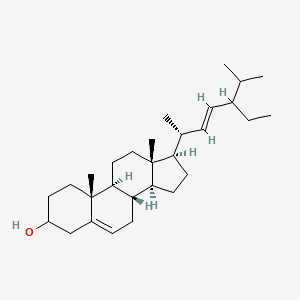

![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)

